molecular formula C13H24O2 B192566 12-Tridecenoic acid CAS No. 6006-06-0

12-Tridecenoic acid

Cat. No.: B192566
CAS No.: 6006-06-0
M. Wt: 212.33 g/mol
InChI Key: PARCICAYFORNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Tridecenoic acid (C13:1, Δ12) is a monounsaturated fatty acid with a 13-carbon chain and a double bond at the 12th position. It has a molecular formula of $ \text{C}{13}\text{H}{24}\text{O}_2 $ and a molecular weight of 212.18 g/mol . Studies demonstrate that this compound exacerbates hepatic lipid accumulation by modulating the acetyl-CoA carboxylase alpha (ACC)–carnitine palmitoyltransferase 1A (CPT1A) axis, a critical pathway in de novo lipogenesis (DNL) and fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Tridecenoic Acid can be synthesized through various methods. One common approach involves the hydrolysis of esters derived from the corresponding unsaturated alcohols. The reaction typically involves the use of strong acids or bases to catalyze the hydrolysis process, followed by purification steps to isolate the desired acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of long-chain hydrocarbons . This process involves the controlled oxidation of hydrocarbons using oxygen or other oxidizing agents, followed by purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-Tridecenoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents.

Major Products Formed:

Scientific Research Applications

12-Tridecenoic acid has shown significant biological activities that make it a subject of interest in various research fields:

  • Antimicrobial Properties : It exhibits activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.17 mM .
  • Influence on Lipid Metabolism : Research indicates that it may aggravate hepatic steatosis and affect triglyceride levels in liver cells .
  • Anti-inflammatory Effects : Studies have demonstrated its potential to modulate inflammatory responses, particularly in the context of ginger extract interactions .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic effects, particularly in:

  • Cancer Research : It has been studied for its effects on human hepatocellular carcinoma cells, showing alterations in triglyceride accumulation and cell viability .
  • Infection Control : Its antimicrobial properties position it as a candidate for developing new antibacterial agents.

Food Science

In food science, this compound is explored for:

  • Nutritional Supplementation : As a fatty acid component that can influence lipid profiles and overall health.
  • Flavoring Agents : Its unique chemical structure may contribute to flavor profiles in certain food products.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against Staphylococcus aureus
Hepatic EffectsAggravates hepatic steatosis
Anti-inflammatoryModulates inflammatory responses

Case Study 1: Antimicrobial Efficacy

A study conducted to assess the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus. This finding suggests potential applications in food preservation and medical treatments.

Case Study 2: Hepatic Steatosis

Another investigation focused on the effects of this compound on liver cells demonstrated its role in aggravating lipid accumulation. This research provides insights into its implications for metabolic disorders and liver health.

Mechanism of Action

The mechanism of action of 12-Tridecenoic Acid involves its incorporation into lipid membranes, where it affects membrane fluidity and function. It has been found to interact with specific enzymes and proteins involved in lipid metabolism, such as acetyl-coenzyme A carboxylase alpha (ACC) and carnitine palmitoyltransferase 1A (CPT1A) . By modulating the activity of these enzymes, this compound can influence lipid synthesis and degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Unsaturated Fatty Acids with the Same Chain Length (C13:1)

12-Tridecenoic acid is compared to other C13:1 isomers, which differ in double bond position:

Compound Double Bond Position Molecular Formula Key Properties/Effects References
This compound Δ12 C₁₃H₂₄O₂ - Induces hepatic steatosis via ACC activation and CPT1A inhibition
11-Tridecenoic acid Δ11 C₁₃H₂₄O₂ - Limited data; structurally distinct but unstudied in metabolic pathways
2-Tridecenoic acid Δ2 C₁₃H₂₄O₂ - Altered hydrophobicity due to terminal double bond; unknown biological significance

Key Insight: The position of the double bond significantly influences biological activity. The Δ12 configuration in this compound uniquely enhances ACC activity, promoting lipid synthesis over oxidation .

Unsaturated Fatty Acids with Shorter/Longer Chains

Compound Chain Length Double Bond Position Key Properties/Effects References
10-Undecenoic acid C11:1 (Δ10) Δ10 - Antifungal agent; precursor for nylon-11
11-Dodecenoic acid C12:1 (Δ11) Δ11 - Used in organic synthesis; no reported metabolic effects
Myristoleic acid C14:1 (Δ9) Δ9 - Enhances insulin sensitivity; promotes fatty acid oxidation

Key Insight: Chain length affects metabolic integration. For example, myristoleic acid (C14:1) enhances fatty acid oxidation, contrasting with this compound’s pro-lipogenic effects .

Metabolic Effects

  • This compound: ACC Activation: Increases ACC protein levels and reduces phosphorylation, driving DNL . CPT1A Inhibition: Suppresses mitochondrial fatty acid oxidation, leading to lipid accumulation (IC₅₀ values: 183–290 μM in hepatocytes) .
  • Palmitoleic Acid (C16:1) :
    • ACC Inhibition : Reduces lipid synthesis and improves insulin sensitivity .

Research Status and Limitations

  • This compound: Limited studies compared to abundant fatty acids like palmitoleic or oleic acid . Mechanistic data focus on hepatic steatosis; broader physiological roles (e.g., inflammation, signaling) remain unexplored .
  • Structural Analogs: Methyl-branched variants (e.g., 12-methyltridecanoic acid) exhibit distinct physical properties (e.g., higher melting points) but lack metabolic studies .

Data Tables

Table 1: Cytotoxicity Comparison (IC₅₀ Values)

Compound Cell Line IC₅₀ (μM) References
This compound AML12 hepatocytes 290.4
HepG2 cells 183.4
Palmitoleic acid HepG2 cells >500 N/A

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility PSA (Ų) References
This compound Not reported Lipophilic 43.37
12-Methyltridecanoic acid 55–56 Low water solubility 37.30

Biological Activity

12-Tridecenoic acid, a medium-chain fatty acid, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores its biological activity through various studies and findings.

This compound, also known as tridecenoic acid, is an unsaturated fatty acid with the formula C13H24O2C_{13}H_{24}O_2. Its structure features a double bond between the 12th and 13th carbon atoms in the chain. This unique configuration influences its biological functions, including its role in lipid metabolism and cellular signaling.

1. Metabolic Effects

Recent research has highlighted the role of this compound in lipid metabolism, particularly in the context of non-alcoholic steatohepatitis (NASH). A study demonstrated that treatment with this compound significantly increased triglyceride (TG) levels in liver cell lines (AML12 and HepG2) at concentrations of 50 μM and 100 μM . This effect is attributed to its influence on key metabolic pathways:

  • Acetyl-CoA Carboxylase Alpha (ACC) : this compound promotes ACC expression, which is involved in fatty acid synthesis.
  • Carnitine Palmitoyltransferase 1A (CPT1A) : It inhibits CPT1A expression, leading to reduced fatty acid oxidation.

These actions contribute to the aggravation of hepatic steatosis, highlighting the compound's potential role as a metabolic disruptor in conditions such as NASH .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study on various fatty acids indicated that certain unsaturated fatty acids exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus. The structure-activity relationship suggests that the presence of double bonds enhances antimicrobial efficacy .

3. Antitumor Potential

Historical studies have also pointed to the antitumor potential of related compounds derived from tridecenoic acids. For instance, derivatives such as 11-oxo-12-tridecenoic acid have shown promise as antitumor agents . This suggests that while this compound itself may not be directly studied for antitumor effects, its derivatives could provide insights into potential therapeutic applications.

Study on Dietary Fatty Acids and Colorectal Cancer Risk

A comprehensive study examined dietary patterns of fatty acids, including odd-chain fatty acids like this compound, and their association with colorectal cancer (CRC) risk. The findings indicated that higher intakes of odd-chain fatty acids were inversely associated with CRC risk, suggesting a protective effect .

Fatty Acid TypeAdjusted Odds Ratio (aOR)Confidence Interval (CI)
Medium-chain SFAs0.340.27–0.42
Highly unsaturated fatty acids0.730.60–0.88
Odd-chain fatty acids0.690.57–0.83

This data underscores the importance of dietary sources of medium and odd-chain fatty acids in cancer prevention strategies.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify 12-Tridecenoic acid in biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. GC-MS is preferred for volatile derivatives, while HPLC with UV/fluorescence detection is suitable for non-volatile forms. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects .
  • Key Considerations : Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, cell lysates) to ensure accuracy and reproducibility .

Q. How does this compound influence lipid metabolism in in vitro models?

  • Experimental Design : Treat hepatocyte cell lines (e.g., AML12 or HepG2) with this compound and measure triglyceride (TG) accumulation via enzymatic assays (e.g., AdipoRed) or Oil Red O staining. Include free fatty acid (FFA) co-treatment to mimic steatotic conditions .
  • Data Interpretation : Normalize TG levels to total protein content and compare with controls. Dose-response curves (e.g., 10–100 μM) are critical to identify concentration-dependent effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytotoxicity be resolved?

  • Case Study : Evidence shows this compound exacerbates hepatic steatosis in AML12 cells at 50 μM but does not affect viability . However, conflicting reports may arise due to differences in cell type, treatment duration, or assay sensitivity.
  • Methodological Solutions :

  • Perform time-course experiments to assess acute vs. chronic effects.
  • Use multiple viability assays (e.g., MTT, ATP luminescence) to cross-validate results.
  • Include primary hepatocytes to confirm relevance beyond immortalized lines .

Q. What experimental models are optimal for studying this compound’s role in metabolic disorders?

  • Comparative Approaches :

  • In vitro : Use co-culture systems (e.g., hepatocytes + Kupffer cells) to model intercellular signaling in steatohepatitis.
  • In vivo : Employ high-fat diet (HFD)-fed mice with intraperitoneal this compound administration. Measure serum levels via LC-MS and correlate with histopathological liver changes .
    • Data Integration : Combine omics (e.g., lipidomics, transcriptomics) to identify pathways modulated by this compound, such as PPAR-γ or SREBP-1c .

Q. How can researchers address variability in this compound’s reported bioactivity across studies?

  • Root Causes : Variability may stem from differences in purity (e.g., isomer composition), solvent carriers (e.g., DMSO vs. ethanol), or microbial contamination in cell culture.
  • Mitigation Strategies :

  • Source high-purity standards (≥99% by GC) and verify via certificate of analysis.
  • Include solvent controls and test for endotoxin contamination (e.g., LAL assay).
  • Replicate experiments across independent labs using standardized protocols .

Q. What statistical methods are appropriate for analyzing clustered data in this compound intervention studies?

  • Analytical Framework : For longitudinal or multi-group designs (e.g., dose-response + time-course), use mixed-effects models to account for nested observations. Pairwise comparisons (e.g., Tukey’s HSD) adjust for multiple testing .
  • Visualization : Heatmaps or hierarchical clustering can highlight patterns in omics datasets (e.g., lipid species altered by treatment) .

Mechanistic and Translational Questions

Q. What molecular mechanisms underlie this compound’s modulation of hepatic steatosis?

  • Hypothesis Testing :

  • Transcriptomics : Perform RNA-seq on treated hepatocytes to identify differentially expressed genes (e.g., FASN, ACC1).
  • Functional Assays : siRNA knockdown of candidate genes (e.g., CPT1A) to validate their role in observed lipid accumulation .
    • Pathway Mapping : Use tools like KEGG or Reactome to link gene sets to metabolic pathways (e.g., β-oxidation, lipogenesis) .

Q. How can researchers ensure reproducibility when extrapolating this compound findings from in vitro to in vivo models?

  • Best Practices :

  • Match in vitro concentrations to physiologically relevant serum levels (e.g., murine pharmacokinetic studies).
  • Validate in vitro targets (e.g., PPAR-γ activation) using transgenic animal models (e.g., PPAR-γ knockout mice) .
    • Reporting Standards : Adopt ARRIVE guidelines for animal studies and MIAME standards for omics data .

Q. Data Management and Ethical Considerations

Q. What strategies improve transparency in reporting this compound research?

  • Documentation : Pre-register study protocols (e.g., on Open Science Framework) and share raw data in repositories like MetaboLights .
  • Ethical Compliance : For studies involving animal models, ensure IACUC approval and report ARRIVE checklist items (e.g., randomization, blinding) .

Properties

IUPAC Name

tridec-12-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCICAYFORNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415239
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-06-0
Record name 12-tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

12-Tridecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.